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molecular formula C16H22O6 B8505923 Propanedioic acid, [(3,4-dimethoxyphenyl)methyl]-, diethyl ester CAS No. 53979-19-4

Propanedioic acid, [(3,4-dimethoxyphenyl)methyl]-, diethyl ester

Cat. No. B8505923
M. Wt: 310.34 g/mol
InChI Key: SAJUXHNQWODYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05414108

Procedure details

By boiling Meldrum's acid (formula III with R9 =R10 =methyl group) with veratraldehyde in an ethanolic medium in the presence of formic acid and triethylamine, monoethyl 3,4-di-(methoxy)-benzylmalonate was obtained. According to our experimental observation, diethyl 3,4-di-(methoxy)-benzylidene malonate could not be hydrogenated to diethyl 3,4-di-(methoxy)-benzylmalonate when using formic acid and triethylamine as reagents. Furtheron we have observed that by reacting veratraldehyde with Meldrum's acid, formic acid and triethylamine at 100° C. for 2 hours and then by boiling with ethanol for 2 hours 3,4-dimethoxyhydrocinnamic acid and not ethyl 3,4-di-(methoxy)-hydrocinnamate was obtained as final product. Thus, the reaction can be interpreted only in such a way that 5-[3',4'-di-(methoxy)-phenylmethyl]-Meldrum's acid is formed in the manner described above, the dioxane ring of which is opened and one carboxyl group of the 3,4-di-(methoxy)-benzylmalonic acid formed is simultaneously esterified. When the temperature of the reaction mixture is increased after removing the ethanol, the carboxyl group is eliminated and 3,4-di-(methoxy)-hydrocinnamic acid ester is obtained.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
diethyl 3,4-di-(methoxy)-benzylidene malonate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
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Type
reactant
Reaction Step Four
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Reaction Step Five
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Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[CH2:6][CH:7](C(OCC)=O)[C:8]([O:10][CH2:11][CH3:12])=[O:9].C(=O)C1C=CC(OC)=C(OC)C=1.CC1(C)OC(=O)CC(=O)O1>C(O)C.C(N(CC)CC)C.C(O)=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[CH2:6][CH2:7][C:8]([OH:10])=[O:9].[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:18]=[CH:19][C:20]=1[O:21][CH3:22])[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O
Step Three
Name
diethyl 3,4-di-(methoxy)-benzylidene malonate
Quantity
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Type
reactant
Smiles
Step Four
Name
Quantity
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Type
reactant
Smiles
COC=1C=C(CC(C(=O)OCC)C(=O)OCC)C=CC1OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC(OC)=C(OC)C=C1)=O
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Quantity
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Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
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C(C)O
Step Eight
Name
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Type
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C(C)N(CC)CC
Step Nine
Name
Quantity
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Type
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Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 100° C.
CUSTOM
Type
CUSTOM
Details
for 2 hours
Duration
2 h

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(CCC(=O)O)C=CC1OC
Name
Type
product
Smiles
COC=1C=C(CCC(=O)OCC)C=CC1OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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